- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl Ketones, Organic Letters, 2018, 20(23), 7645-7649

Cas no 92623-83-1 (Pravadoline)

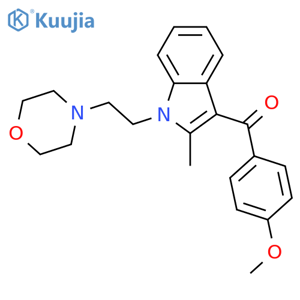

Pravadoline structure

Product Name:Pravadoline

CAS No:92623-83-1

Molecular Formula:C23H26N2O3

Molecular Weight:378.464146137238

MDL:MFCD00864378

CID:61576

PubChem ID:56463

Pravadoline Properties

Names and Identifiers

-

- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone

- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

- Pravadoline

- PRAVADOLINE (WIN48098)

- WIN 48098

- P3JW662TWA

- DSSTox_RID_81361

- DSSTox_CID_26127

- DSSTox_GSID_46127

- Pravadoline, Pravadoline Maleate

- Pravadolina

- Pravadolinum

- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- SMR001550504

- Pravadoline [INN]

- Pravadolinum [INN-Latin]

- Pravadolina [INN-Spanish]

- MLS004774040

- MLS006010335

- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)

- NCGC00160396-04

- BRD-K46209126-001-01-5

- HMS2089L05

- BDBM50008029

- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-

- DS-1893

- 92623-83-1

- NCGC00160396-03

- CCG-208742

- NCGC00160396-02

- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone

- Tox21_111785_1

- SCHEMBL488940

- AB01275459-01

- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone

- Pravadoline (WIN 48,098)

- DTXSID2046127

- Pravadoline, (WIN 48,098)

- Tox21_111785

- UNII-P3JW662TWA

- DTXCID0026127

- CAS-92623-83-1

- NS00009981

- Q7238828

- MEUQWHZOUDZXHH-UHFFFAOYSA-N

- CHEMBL13178

- NCGC00160396-01

- BCP21160

- Pravadoline(WIN 48,098)?

- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole

- SR-05000001465-1

- AKOS000278689

- SR-05000001465

- BRD-K46209126-001-06-4

- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone

- Pravadoline(WIN 48,098)

- Win-48098

-

- MDL: MFCD00864378

- InChIKey: MEUQWHZOUDZXHH-UHFFFAOYSA-N

- Inchi: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

- SMILES: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1

Computed Properties

- Exact Mass: 378.19400

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 4

- Rotatable Bond Count: 6

- Monoisotopic Mass: 378.194343

- Heavy Atom Count: 28

- Complexity: 514

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 0

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 3.3

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 43.7

Experimental Properties

- LogP: 3.45940

- PSA: 43.70000

- Refractive Index: 1.603

- Boiling Point: 553.1±50.0 °C at 760 mmHg

- Melting Point: No data available

- Vapor Pressure: 0.0±1.5 mmHg at 25°C

- Flash Point: 288.3±30.1 °C

- Color/Form: No data avaiable

- Density: 1.2±0.1 g/cm3

Pravadoline Security Information

- Safety Instruction: H303+H313+H333

- Hazard Statement: H303+H313+H333

-

Warning Statement:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- Signal Word:warning

Pravadoline Customs Data

- HS CODE:2934999090

- Customs Data:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Pravadoline Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0063FB-5mg |

Pravadoline |

92623-83-1 | ≥98% | 5mg |

$58.00 | 2025-02-21 | |

| A2B Chem LLC | AC83575-5mg |

Pravadoline |

92623-83-1 | ≥98% | 5mg |

$62.00 | 2024-07-18 | |

| Aaron | AR0063NN-50mg |

Pravadoline |

92623-83-1 | 98% | 50mg |

$42.00 | 2025-01-23 | |

| Axon Medchem | 1523-10 mg |

Pravadoline |

92623-83-1 | 99% | 10mg |

€70.00 | 2023-07-10 | |

| Chemenu | CM130203-1g |

(4-methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | 95% | 1g |

$204 | 2021-08-05 | |

| DC Chemicals | DC8887-100 mg |

Pravadoline(WIN 48,098) |

92623-83-1 | >98% | 100mg |

$200.0 | 2022-02-28 | |

| eNovation Chemicals LLC | D641458-1g |

Pravadoline |

92623-83-1 | 97% | 1g |

$450 | 2022-09-07 | |

| Key Organics Ltd | DS-1893-1MG |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | >95% | 1mg |

£37.00 | 2023-09-08 | |

| Matrix Scientific | 090817-250mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone, 95+% |

92623-83-1 | 95+% | 250mg |

$341.00 | 2023-09-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |

(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |

92623-83-1 | 50mg |

¥268.0 | 2021-09-08 |

Pravadoline Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C

1.2 rt

1.3 Reagents: Water

1.2 rt

1.3 Reagents: Water

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate

Reference

- The first high yield green route to a pharmaceutical in a room temperature ionic liquid, Green Chemistry, 2000, 2(6), 261-262

Synthetic Circuit 3

Reaction Conditions

1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene

1.2 -

1.2 -

Reference

- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindoles, Tetrahedron Letters, 1995, 36(12), 2029-32

Synthetic Circuit 4

Reaction Conditions

1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Reference

- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole Products, Organic Letters, 2016, 18(3), 412-415

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.3 12 h, rt

1.4 Reagents: Water ; rt

Reference

- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic Studies, ACS Catalysis, 2020, 10(10), 5419-5429

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.3 0 °C; 12 h, 0 °C → rt

1.4 Reagents: Water ; rt

Reference

- Synthesis of metal-free 3-acylindole compound, China, , ,

Synthetic Circuit 7

Reaction Conditions

Reference

- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-Coupling, Synlett, 2013, 24(3), 389-393

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Reference

- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylides, Chemical Communications (Cambridge, 2019, 55(28), 4039-4042

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide

Reference

- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compounds, International Journal of Organic Chemistry, 2022, 12(3), 127-142

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

Reference

- Cyclooctatetraene: A Bioactive Cubane Paradigm Complement, Chemistry - A European Journal, 2019, 25(11), 2729-2734

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C

Reference

- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated

Reference

- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonates, Tetrahedron Letters, 2014, 55(11), 1859-1862

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Reference

- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflates, Tetrahedron, 1994, 50(2), 437-52

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Reference

- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen source, Applied Organometallic Chemistry, 2020, 34(4),

Synthetic Circuit 15

Reaction Conditions

Reference

- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of Indoles, Organic Letters, 2018, 20(13), 4052-4056

Synthetic Circuit 16

Reaction Conditions

Reference

- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indoles, Tetrahedron Letters, 2018, 59(19), 1851-1854

Synthetic Circuit 17

Reaction Conditions

Reference

- C-Attached aminoalkylindoles: potent cannabinoid mimetics, Bioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22

Synthetic Circuit 18

Reaction Conditions

Reference

- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,

Synthetic Circuit 19

Reaction Conditions

Reference

- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,

Synthetic Circuit 20

Reaction Conditions

Reference

- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,

Pravadoline Raw materials

- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-

- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)

- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-

- 2-Methyl-3-(4'-methoxybenzoyl)indole

- 4-(2-Chloroethyl)morpholine

- 4-(2-Chloroethyl)morpholine hydrochloride

- 4-(2-methanesulfonyloxyethyl)morpholine

- N-(2-Hydroxyethyl)morpholine

- 4-(2-Bromoethyl)morpholine

- 2-Methylindole

Pravadoline Preparation Products

Pravadoline Suppliers

SHANG HAI LI CHEN SHANG MAO Co., Ltd.

(CAS:92623-83-1)

MR./MRS.:XU NV SHI

Phone:15221998634

Email:1986399151@qq.com

Pravadoline Related Literature

-

Wei-Ching Chen,Rekha Bai,Wan-Lin Cheng,Chun-Yu Peng,Daggula Mallikarjuna Reddy,Satpal Singh Badsara,Chin-Fa Lee Org. Biomol. Chem. 2023 21 3002

-

Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205

-

3. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

4. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039

-

Subramanian Muruganantham,Natarajan Nagarajan,Gunasekaran Velmurugan,Asit Prakash,Monica Katiyar,Ponnambalam Venuvanalingam,Rajalingam Renganathan Mater. Chem. Front. 2017 1 1373

-

7. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

8. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880

-

Sanjeev Kumar,Saiprasad Nunewar,Srilekha Oluguttula,Srinivas Nanduri,Vinaykumar Kanchupalli Org. Biomol. Chem. 2021 19 1438

-

Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879

-

Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383

-

Gabriella Ieronimo,Giovanni Palmisano,Angelo Maspero,Alessandro Marzorati,Luca Scapinello,Norberto Masciocchi,Giancarlo Cravotto,Alessandro Barge,Marco Simonetti,Keshav Lalit Ameta,Kenneth M. Nicholas,Andrea Penoni Org. Biomol. Chem. 2018 16 6853

92623-83-1 (Pravadoline) Related Products

- 13242-53-0(Bromo 2,3,4,6-Tetra-O-acetyl-a-D-mannopyranoside(Stabilized with 4% CaCO3))

- 177966-52-8(5-Bromo-4-chloro-3-indolyl beta-D-cellobioside)

- 105615-45-0(Benzenemethanamine, a,2-dimethyl-, (aR)-)

- 14919-36-9(Decanoyl-L-carnitine chloride)

- 105362-45-6((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine)

- 127842-10-8(1H-Pyrazole,3,5-dichloro-1,4-dimethyl-)

- 194350-95-3(1-Piperazinecarboxylicacid, 4-ethyl-3-oxo-, 1,1-dimethylethyl ester)

- 146916-90-7(Propane,2,3-dichloro-1,1,1,3-tetrafluoro-)

- 134574-96-2(tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate)

- 133562-34-2(2-Amino-1-(2-methylphenyl)ethanol Hydrochloride)

Recommended suppliers

Amadis Chemical Company Limited

(CAS:92623-83-1)Pravadoline

Purity:99%/99%/99%/99%/99%/99%/99%

Quantity:1mg/5mg/10mg/25mg/50mg/100mg/500mg

Price($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0

atkchemica

(CAS:92623-83-1)Pravadoline

Purity:95%+

Quantity:1g/5g/10g/100g

Price($):discuss personally